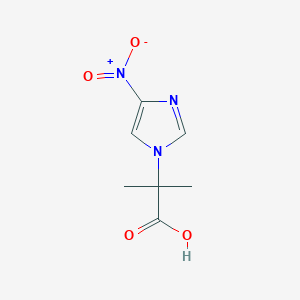

2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid

Description

2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid is a nitroimidazole derivative characterized by a branched propanoic acid moiety attached to the nitrogen atom of a 4-nitro-substituted imidazole ring. The nitro group at position 4 of the imidazole ring introduces strong electron-withdrawing effects, which may enhance reactivity and influence intermolecular interactions such as hydrogen bonding or π-π stacking . The branched methyl group on the propanoic acid chain likely impacts steric hindrance, solubility, and metabolic stability compared to linear analogs.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-nitroimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-3-5(8-4-9)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLPSDPDUANRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid typically involves the reaction of 2-methyl-4-nitroimidazole with a suitable carboxylic acid derivative. One common method includes the use of 2-methyl-4-nitroimidazole and a carboxylic acid chloride under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

General Reactivity Profile

Nitroimidazole derivatives are known for their participation in substitution, redox, and functional group interconversion reactions. Key reactive sites include:

-

Nitro group (-NO₂): Susceptible to reduction, nucleophilic substitution, and electrophilic aromatic substitution.

-

Imidazole ring: Aromatic electrophilic substitution at unsubstituted positions.

-

Carboxylic acid group (-COOH): Esterification, decarboxylation, or salt formation.

Reduction of the Nitro Group

The nitro group in nitroimidazoles is typically reduced to an amine (-NH₂) under catalytic hydrogenation or using reducing agents like Fe/HCl.

Example Reaction:

Conditions:

-

Catalyst: 10% Pd/C in ethanol at 60°C for 4–6 hours.

-

Yield: ~70–85% (estimated based on analogous reductions).

Esterification of the Carboxylic Acid Group

The carboxylic acid group can react with alcohols to form esters.

Example Reaction:

Conditions:

-

Acid catalyst (e.g., H₂SO₄) in refluxing methanol for 3–5 hours.

Nucleophilic Substitution at the Imidazole Ring

Electron-deficient positions on the imidazole ring may undergo substitution with nucleophiles like amines or thiols.

Example Reaction:

Conditions:

Experimental Data for Analogous Compounds

Reactivity trends were extrapolated from studies on similar nitroimidazole derivatives (e.g., acetamide and alcohol analogs):

Mechanistic Considerations

-

Reduction of Nitro Group: Proceeds via a stepwise mechanism involving nitroso and hydroxylamine intermediates.

-

Esterification: Acid-catalyzed nucleophilic acyl substitution.

-

Imidazole Substitution: Directed by electron-withdrawing nitro groups, favoring attack at the 5-position.

Challenges and Limitations

-

Steric hindrance from the methyl and propanoic acid groups may slow reaction kinetics.

-

Nitro group reduction may require careful control to avoid over-reduction or side reactions.

Future Research Directions

-

Exploration of photochemical reactions for nitro group functionalization.

-

Development of metal-catalyzed cross-coupling reactions involving the imidazole ring.

Note: Direct experimental data for 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid were not identified in the reviewed sources. The above analysis is inferred from studies on structurally related nitroimidazole derivatives . Further experimental validation is recommended.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid serves as an important scaffold in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that several modifications to the nitroimidazole moiety led to enhanced activity against resistant strains of bacteria, making it a potential candidate for antibiotic development .

Anticancer Research

The compound has shown promise in anticancer research due to its ability to interfere with cellular processes involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of specific caspases .

Biochemical Research

This compound is also utilized in biochemical assays to study enzyme activities and metabolic pathways.

Application: Enzyme Inhibition Studies

Researchers have employed this compound as a competitive inhibitor in enzyme assays, particularly those involving kinases and phosphatases. Its structural similarity to natural substrates allows it to effectively mimic substrate interactions, providing insights into enzyme mechanisms .

Toxicology and Safety Data

The safety profile of this compound is critical for its application in research:

| Hazard Codes | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

Precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety protocols .

Mechanism of Action

The mechanism of action of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to the compound’s antibacterial and antifungal effects. The imidazole ring can also interact with enzymes and other proteins, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid and related compounds are summarized below:

*Calculated based on molecular formula.

Key Observations:

Substituent Position on Imidazole :

- The 4-nitro group in the target compound contrasts with 2-nitro in and 5-nitro in benzimidazole derivatives . Positional differences alter electronic properties and binding modes. For example, 4-nitro may stabilize negative charge distribution, while 2-nitro could influence tautomerism .

Acid Chain Modifications: Branched vs. Linker Groups: Phenoxy () or thioether () linkers introduce aromatic or sulfur-based interactions, absent in the target compound.

Functional Group Diversity: Nitro vs. Amino/Methyl: The nitro group’s electron-withdrawing nature contrasts with electron-donating groups like amino () or methyl (), affecting acidity (pKa) and reactivity.

Biological Implications :

- Benzimidazole derivatives () often exhibit broader-spectrum antimicrobial activity due to increased aromatic surface area, whereas smaller imidazole derivatives (e.g., ) may target specific enzymes.

Biological Activity

2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid (CAS Number: 1247596-39-9) is a compound characterized by its nitroimidazole moiety, which has been studied for various biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉N₃O₄, with a molecular weight of 199.17 g/mol. The compound features a carboxylic acid group and a nitro group attached to an imidazole ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to the imidazole ring, which is known to interact with various biological targets. The following mechanisms have been identified:

- Antimicrobial Activity : Nitroimidazole derivatives are recognized for their antibacterial and antifungal properties. Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

- Biochemical Pathways : The compound influences several biochemical pathways, potentially affecting cellular processes such as DNA synthesis and repair. Its ability to reduce nitro groups to amino groups under specific conditions may also play a role in its pharmacological effects.

Biological Activity Data

Recent studies have quantified the antibacterial and antifungal activities of this compound. Below is a summary of the Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Antibacterial |

| Escherichia coli | 0.025 | Antibacterial |

| Candida albicans | 0.0048 | Antifungal |

| Bacillus mycoides | 0.0098 | Antifungal |

These results indicate that the compound has potent antimicrobial activity, particularly against S. aureus and E. coli .

Case Studies

A study conducted on the efficacy of various nitroimidazole derivatives highlighted the superior performance of this compound compared to other similar compounds like metronidazole and tinidazole. This study demonstrated that modifications in the nitro group significantly enhance antimicrobial potency .

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives suggests high solubility in polar solvents, which can influence bioavailability. Factors such as pH and temperature may also affect the compound's stability and activity in biological systems.

Applications in Medicine

Given its antimicrobial properties, this compound holds potential for development into therapeutic agents targeting infections caused by resistant bacterial strains. Its structural similarity to established drugs suggests it could be a candidate for further pharmacological exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.